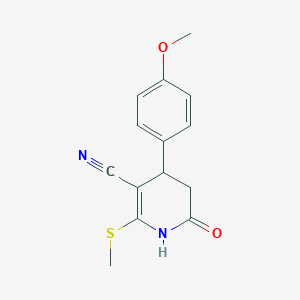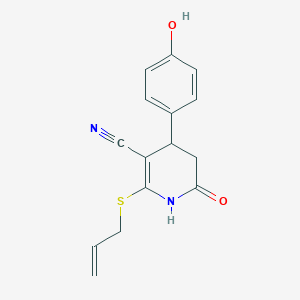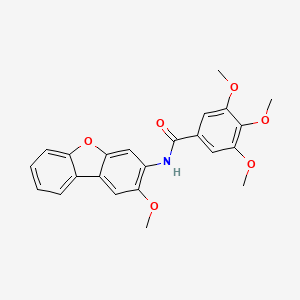
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Metoxifenil)-2-(metilsulfanil)-6-oxo-1,4,5,6-tetrahidropiridina-3-carbonitrilo es un compuesto orgánico complejo con una estructura única que incluye un grupo metoxifenil, un grupo metilsulfanil y un anillo tetrahidropiridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-Metoxifenil)-2-(metilsulfanil)-6-oxo-1,4,5,6-tetrahidropiridina-3-carbonitrilo típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la condensación de 4-metoxibenzaldehído con un nitrilo y tiol adecuados en condiciones controladas. La reacción a menudo es catalizada por una base como el hidróxido de sodio o el carbonato de potasio y se lleva a cabo en un solvente como el etanol o el metanol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-Metoxifenil)-2-(metilsulfanil)-6-oxo-1,4,5,6-tetrahidropiridina-3-carbonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metilsulfanil se puede oxidar a un sulfóxido o sulfona usando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo carbonilo en el anillo tetrahidropiridina se puede reducir a un alcohol usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Reducción: Borohidruro de sodio, hidruro de litio y aluminio
Sustitución: Nucleófilos como aminas, tioles
Principales productos formados
Oxidación: Sulfóxido, sulfona
Reducción: Derivados de alcohol
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
4-(4-Metoxifenil)-2-(metilsulfanil)-6-oxo-1,4,5,6-tetrahidropiridina-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Metoxifenil)-2-(metilsulfanil)-6-oxo-1,4,5,6-tetrahidropiridina-3-carbonitrilo implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, su potencial actividad antimicrobiana puede deberse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas esenciales. En el contexto de la investigación anticancerígena, puede interferir con las vías de proliferación celular o inducir la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Metoxifenil metil sulfona
- 4-(Metiltio)benzonitrilo
- Dietil 1,4-dihidro-2,4,6-trimetil-3,5-piridindicarboxilato
Singularidad
4-(4-Metoxifenil)-2-(metilsulfanil)-6-oxo-1,4,5,6-tetrahidropiridina-3-carbonitrilo es único debido a su combinación de grupos funcionales y características estructurales. La presencia tanto de un grupo metoxifenil como de un grupo metilsulfanil en la misma molécula proporciona una reactividad química distinta y una posible actividad biológica en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C14H14N2O2S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S/c1-18-10-5-3-9(4-6-10)11-7-13(17)16-14(19-2)12(11)8-15/h3-6,11H,7H2,1-2H3,(H,16,17) |
Clave InChI |
QUKCNUZTLLKGRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11689752.png)
![(5Z)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689760.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)
![ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11689773.png)
![1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11689778.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B11689793.png)
![(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689795.png)
![(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11689802.png)
![Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B11689816.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11689817.png)
![2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11689821.png)


![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11689837.png)
